Nimodipine

Catalog No.
S537237
CAS No.
66085-59-4
M.F
C21H26N2O7
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nimodipine

CAS Number

66085-59-4

Product Name

Nimodipine

IUPAC Name

3-O-(2-methoxyethyl) 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H26N2O7

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3

InChI Key

UIAGMCDKSXEBJQ-UHFFFAOYSA-N

SMILES

Array

solubility

1.20e-02 g/L

Synonyms

Admon, Bay e 9736, Bayvit, Nimodipino, Brainal, Calnit, e 9736, Bay, Hexal, Nimodipin, Kenesil, Modus, Nimodipin Hexal, Nimodipin ISIS, Nimodipin-ISIS, Nimodipine, Nimodipino Bayvit, Nimotop, Nymalize, Remontal

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC

The exact mass of the compound Nimodipine is 418.174 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758476. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids. It belongs to the ontological category of dihydropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Nimodipine is a highly lipophilic (LogP 3.05–3.41) 1,4-dihydropyridine L-type calcium channel blocker distinguished by its preferential action on cerebral vasculature and exceptional blood-brain barrier (BBB) permeability [1]. Classified as a Biopharmaceutics Classification System (BCS) Class II molecule, it exhibits extremely poor aqueous solubility (approximately 2.30 to 3.86 µg/mL), which dictates strict formulation requirements [2]. In industrial and research procurement, Nimodipine is primarily sourced as an active pharmaceutical ingredient (API) for advanced neurovascular drug delivery research, requiring specialized solubilization strategies such as self-microemulsifying systems, solid dispersions, or lipid nanoparticles to achieve systemic bioavailability [3].

Substituting Nimodipine with more common, water-soluble dihydropyridines like amlodipine besylate or classic analogs like nifedipine fails in neuro-targeted applications due to critical differences in pharmacokinetics and regional selectivity[1]. Standard dihydropyridines primarily target peripheral vascular smooth muscle, leading to systemic hypotension before achieving meaningful cerebral vasodilation. In contrast, Nimodipine's high lipophilicity allows it to cross the BBB efficiently, achieving brain-to-plasma ratios significantly higher than its analogs [2]. Furthermore, from a processability standpoint, a laboratory cannot apply standard direct-compression tablet workflows used for amlodipine to Nimodipine; the latter's extreme hydrophobicity mandates complex co-solvency, amorphous solid dispersion, or nanocarrier manufacturing workflows to prevent precipitation and ensure dissolution[3].

Blood-Brain Barrier Partitioning and CNS Pharmacokinetics

In comparative pharmacokinetic evaluations, Nimodipine demonstrates vastly superior central nervous system penetration compared to standard dihydropyridines. Following intravenous administration, the brain/plasma concentration ratio (AUCbrain/AUCplasma) for Nimodipine is 3 to 5 times higher than that of Nifedipine and Amlodipine [1]. Furthermore, specific binding in the particulate fractions of the brain was heavily detected for Nimodipine, whereas Amlodipine showed no significant specific binding in brain parenchymal cells [1].

Evidence DimensionBrain/plasma concentration ratio (AUCbrain/AUCplasma)
Target Compound DataNimodipine: 3 to 5 times higher ratio than comparators
Comparator Or BaselineNifedipine and Amlodipine: Lower baseline brain/plasma partitioning
Quantified Difference300% to 500% higher BBB partitioning for Nimodipine
ConditionsIntravenous injection in in vivo mouse models

This pharmacokinetic divergence dictates that Nimodipine must be procured for any assay or formulation targeting cerebral tissue, as peripheral analogs will fail to reach effective CNS concentrations.

Aqueous Solubility and Preformulation Processability

Nimodipine's utility as a formulation API is heavily defined by its BCS Class II status. Raw Nimodipine exhibits an extremely poor baseline aqueous solubility of 2.30 to 3.86 µg/mL [1]. However, it is highly responsive to advanced solubilization techniques. When processed into optimized mixed micelles (EPC-SGC-MMs) or self-microemulsifying drug delivery systems (SMEDDS) utilizing Capryol 90 and Cremophor EL, its aqueous solubility increases by approximately 120-fold, reaching 468 ± 9 µg/mL [1].

Evidence DimensionAqueous solubility (µg/mL)
Target Compound DataFormulated Nimodipine (Micelles/SMEDDS): ~468 µg/mL
Comparator Or BaselineRaw Crystalline Nimodipine: 2.30 - 3.86 µg/mL
Quantified Difference~120-fold increase in aqueous solubility post-processing
ConditionsPreformulation solubility assays at 25°C - 37°C

Procurement teams and formulation scientists must pair Nimodipine API purchases with appropriate lipid-based or polymeric excipients, as standard aqueous dissolution is impossible without them.

Mineralocorticoid Receptor (MR) Antagonist Activity

Beyond L-type calcium channel blockade, Nimodipine exhibits potent, off-target mineralocorticoid receptor (MR) antagonist activity, which contributes to its neuroprotective profile. In dose-response assays, Nimodipine demonstrated an MR IC50 of 160 to 450 nmol/L [1]. Because Nimodipine easily penetrates the BBB, its brain concentration readily exceeds this IC50 threshold. In stark contrast, Amlodipine is highly ineffective at MR antagonism, presenting an IC50 of 7.4 µmol/L (over 16-fold weaker) [1].

Evidence DimensionMineralocorticoid Receptor (MR) IC50
Target Compound DataNimodipine: 160–450 nmol/L
Comparator Or BaselineAmlodipine: 7.4 µmol/L
Quantified Difference>16-fold higher MR antagonist potency for Nimodipine
ConditionsIn vitro MR activation assays and in vivo expression models

This quantitative difference proves that Nimodipine cannot be substituted with Amlodipine in neuroprotection models where MR-mediated pathways play a critical role.

pH-Dependent Dissolution in Amorphous Solid Dispersions

To overcome Nimodipine's poor processability, amorphous solid dispersions (ASDs) are frequently utilized. When formulated with hydroxypropyl methylcellulose phthalate (HPMCP) via spray-drying, the resulting Nimodipine ASD shows highly controlled, pH-dependent release. At acidic pH (3.0–5.0), drug release is negligible, protecting the API. However, at pH 6.0–6.8, the ASD exhibits a marked, rapid increase in dissolution. In contrast, unformulated crystalline Nimodipine exhibits negligible drug release across all physiological pH conditions [1].

Evidence DimensionDrug release percentage across pH gradient
Target Compound DataNimodipine ASD (HPMCP): Rapid release at pH 6.0-6.8
Comparator Or BaselineCrystalline Nimodipine: Negligible release at all pH levels
Quantified DifferenceComplete shift from insoluble to highly soluble at neutral pH via ASD formulation
ConditionsUSP Apparatus II dissolution tester, 37°C, phosphate buffer

This data provides a validated processing route for industrial buyers, proving that spray-dried ASDs are a mandatory step to unlock Nimodipine's in vivo efficacy.

Advanced Lipid-Based Formulation R&D

Due to its extreme hydrophobicity (solubility ~2.5 µg/mL) and high first-pass metabolism, Nimodipine is a gold-standard API for industrial laboratories developing novel excipient systems. It is heavily procured to benchmark the efficacy of self-microemulsifying drug delivery systems (SMEDDS), solid lipid nanoparticles, and amorphous solid dispersions using polymers like Soluplus or HPMCP [1].

CNS Drug Delivery and BBB Permeability Benchmarking

Because its brain-to-plasma concentration ratio is 3 to 5 times higher than standard dihydropyridines, Nimodipine is utilized as a highly lipophilic (LogP 3.4) positive control in pharmacokinetic assays. Researchers procure it to validate in vitro blood-brain barrier models and to compare the CNS penetration efficiency of novel neurovascular drug candidates[2].

Neuroprotective Pathway Modeling via MR Antagonism

Given its potent off-target mineralocorticoid receptor (MR) antagonist activity (IC50 160–450 nmol/L) combined with its ability to reach high brain concentrations, Nimodipine is selected over amlodipine for in vivo models of neurodegenerative disease and ischemic stroke. It serves as a critical tool compound for isolating pleiotropic, non-vascular neuroprotective mechanisms [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

418.17400117 Da

Monoisotopic Mass

418.17400117 Da

Heavy Atom Count

30

LogP

3.05
3.05 (LogP)
2.7

Appearance

Off-white to yellow solid powder.

Melting Point

125 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

57WA9QZ5WH

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 66 of 67 companies with hazard statement code(s):;
H315 (36.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H361 (37.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (59.09%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as an adjunct to improve neurologic outcome following subarachnoid hemorrhage (SAH) from ruptured intracranial berry aneurysms by reducing the incidence and severity of ischemic deficits.
FDA Label
Treatment of aneurysmal subarchnoidal haemorrhage
Nimodipine (C21H26N2O7) is a second-generation 1,4-dihydropyridine calcium channel blocker initially developed to manage systemic hypertension. The FDA approved its use in 1988. However, its current use is restricted primarily to managing vasospasm following subarachnoid hemorrhage.

Livertox Summary

Nimodipine is a second generation calcium channel blocker used in the treatment of cerebral vasospasm after subarachnoid hemorrhage. Nimodipine is not widely used and has not been implicated in causing clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antihypertensive Agents; Calcium Channel Blockers; Vasodilator Agents
Cardiovascular Agents

Pharmacology

Nimodipine belongs to the class of pharmacological agents known as calcium channel blockers. Nimodipine is indicated for the improvement of neurological outcome by reducing the incidence and severity of ischemic deficits in patients with subarachnoid hemorrhage from ruptured congenital aneurysms who are in good neurological condition post-ictus (e.g., Hunt and Hess Grades I-III). The contractile processes of smooth muscle cells are dependent upon calcium ions, which enter these cells during depolarization as slow ionic transmembrane currents. Nimodipine inhibits calcium ion transfer into these cells and thus inhibits contractions of vascular smooth muscle. In animal experiments, nimodipine had a greater effect on cerebral arteries than on arteries elsewhere in the body perhaps because it is highly lipophilic, allowing it to cross the blood brain barrier.
Nimodipine is a dihydropyridine derivative and an analogue of the calcium channel blocker nifedipine, with antihypertensive activity. Nimodipine inhibits the transmembrane influx of calcium ions in response to depolarization in smooth muscle cells, thereby inhibiting vascular smooth muscle contraction and inducing vasodilatation. Nimodipine has a greater effect on cerebral arteries than on peripheral smooth muscle cells and myocardial cells, probably because this agent can cross the blood brain barrier due to its lipophilic nature. Furthermore, this agent also inhibits the drug efflux pump P-glycoprotein, which is overexpressed in some multi-drug resistant tumors, and may improve the efficacy of some antineoplastic agents.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C08 - Calcium channel blockers
C08C - Selective calcium channel blockers with mainly vascular effects
C08CA - Dihydropyridine derivatives
C08CA06 - Nimodipine

Mechanism of Action

Although the precise mechanism of action is not known, nimodipine blocks intracellular influx of calcium through voltage-dependent and receptor-operated slow calcium channels across the membranes of myocardial, vascular smooth muscle, and neuronal cells. By specifically binding to L-type voltage-gated calcium channels, nimodipine inhibits the calcium ion transfer, resulting in the inhibition of vascular smooth muscle contraction. Evidence suggests that the dilation of small cerebral resistance vessels, with a resultant increase in collateral circulation, and/or a direct effect involving the prevention of calcium overload in neurons may be responsible for nimodipine's clinical effect in patients with subarachnoid hemorrhage.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

66085-59-4

Absorption Distribution and Excretion

In humans, nimodipine is rapidly absorbed after oral administration, and peak concentrations are generally attained within one hour. Bioavailability is 100% following intravenous administration and 3-30% following oral administration due to extensive first-pass metabolism.
Nimodipine is eliminated almost exclusively in the form of metabolites and less than 1% is recovered in the urine as unchanged drug. Numerous metabolites, all of which are either inactive or considerably less active than the parent compound, have been identified.

Metabolism Metabolites

Hepatic metabolism via CYP 3A4.
Nimodipine has known human metabolites that include Dehydro nimodipine, Unii-96S4GG1upr, and 2,6-Dimethyl-4-(3-nitrophenyl)-5-propan-2-yloxycarbonyl-1,4-dihydropyridine-3-carboxylic acid.

Wikipedia

Nimodipine

Biological Half Life

1.7-9 hours

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023

Micturition induced primary thunderclap headache in an 11-year-old with response to nimodipine

Katherine M Wojcicki, Rachel L Evans, Benjamin Zwain, Stephen Deputy
PMID: 33971377   DOI: 10.1016/j.jns.2021.117474

Abstract




COVID-19 Associated Reversible Cerebral Vasoconstriction Syndrome Successfully Treated with Nimodipine and Aspirin

Tarab Mansoor, Ali A Alsarah, Hossein Mousavi, Javed Khader Eliyas, Tarun Girotra, Omar Hussein
PMID: 33895426   DOI: 10.1016/j.jstrokecerebrovasdis.2021.105822

Abstract

There have been limited cases linking SARS-CoV-2 infection with the development of reversible cerebral vasoconstriction syndrome (RCVS). We hereby report a rare case of RCVS in the setting of mild SARS-CoV-2 respiratory infection successfully treated with nimodipine and aspirin. SARS-CoV-2 attacks the ACE2-receptors, which are expressed in various body organs including the lungs, kidneys, and blood vessels. Vasoconstriction can result from down-regulation of the ACE2-receptors that can lead to sympathetic hypertonia of the cerebral blood vessel walls and/or over-activation of the renin-angiotensin axis.


Perioperative Nimodipine to Improve Cranial Nerve Function: A Systematic Review and Meta-Analysis

Kevin Chorath, Beatrice C Go, Adam Kaufman, Jason Brant, Alvaro Moreira, Karthik Rajasekaran
PMID: 33710143   DOI: 10.1097/MAO.0000000000003101

Abstract

Nimodipine has emerged as a promising strategy for protection of cranial nerves following vestibular schwannoma (VS) resections. Our goal was to conduct a comprehensive analysis of clinical studies to determine the therapeutic efficacy of nimodipine in improving facial nerve and cochlear nerve function.
We searched PubMed, Scopus, Cochrane Clinical Trial Registry, Clinicaltrials.gov, World Health Organization's International Clinical Trials Registry Platform, and EU Clinical Trials Registry to identify clinical studies up to May 11, 2020.
We included studies evaluating perioperative administration of nimodipine as a strategy to prevent or treat facial nerve or cochlear nerve dysfunction following VS resections. Primary outcomes included preservation or recovery of House-Brackman scale for facial nerve function and Hearing and Equilibrium Guidelines for cochlear nerve function at the latest follow-up visit. Secondary outcomes included adverse events and administration strategies of nimodipine.
Nine studies (603 patients) met inclusion, of which seven studies (559 patients) were included in the quantitative analysis. Overall, nimodipine significantly increased the odds of cranial nerve recovery compared with controls (odds ratio [OR] 2.87, 95% confidence intervals [CI] [2.08, 3.95]; I2 = 0%). Subgroup analysis demonstrated that nimodipine was only effective for cochlear nerve preservation (OR 2.78, 95% CI [1.74, 4.45]; I2 = 0%), but not for facial nerve function (OR 4.54, 95% CI [0.25, 82.42]; I2 = 33%).
Although there is evidence supporting the perioperative role of nimodipine for VS resections, more studies are warranted to help clarify the effects of nimodipine therapy on cranial nerve preservation.


Nimodipine inhibits intestinal and aortic smooth muscle contraction by regulating Ca

Hao Wang, Di Ma, Xiaojuan Zhu, Panyue Liu, Shuai Li, Bo Yu, Hong Yang
PMID: 33872679   DOI: 10.1016/j.taap.2021.115543

Abstract

Nimodipine is a clinically used dihydropyridine L-type calcium channel antagonist that effectively inhibits transmembrane Ca
influx following the depolarization of smooth muscle cells, but the detailed effect on smooth muscle contraction is not fully understood. Ca
-activated Cl
channels (CaCCs) in vascular smooth muscle cells (VSMCs) may regulate vascular contractility. We found that nimodipine can inhibit transmembrane protein 16A (TMEM16A) activity in a concentration-dependent manner by cell-based fluorescence-quenching assay and short-circuit current analysis, with an IC
value of ~5 μM. Short-circuit current analysis also showed that nimodipine prevented Ca
-activated Cl
current in both HT-29 cells and mouse colonic epithelia accompanied by significantly decreased cytoplasmic Ca
concentrations. In the absence of extracellular Ca
, nimodipine still exhibited an inhibitory effect on TMEM16A/CaCCs. Additionally, the application of nimodipine to CFTR-expressing FRT cells and mouse colonic mucosa resulted in mild activation of CFTR-mediated Cl
currents. Nimodipine inhibited basolateral CCh-activated K
channel activity with no effect on Na
/K
-ATPase activity. Evaluation of intestinal smooth muscle contraction showed that nimodipine inhibits intestinal smooth muscle contractility and frequency, with an activity pattern that was similar to that of non-specific inhibitors of CaCCs. In aortic smooth muscle, the expression of TMEM16A in thoracic aorta is higher than that in abdominal aorta, corresponding to stronger maximum contractility in thoracic aorta smooth muscle stimulated by phenylephrine (PE) and E
. Nimodipine completely inhibited the contraction of aortic smooth muscle stimulated by E
, and partially inhibited the contraction stimulated by PE. In summary, the results indicate that nimodipine effectively inhibits TMEM16A/CaCCs by reduction transmembrane Ca
influx and directly interacting with TMEM16A, explaining the mechanisms of nimodipine relaxation of intestinal and aortic smooth muscle contraction and providing new targets for pharmacological applications.


Prophylactic nimodipine treatment for hearing preservation after vestibular schwannoma surgery: study protocol of a randomized multi-center phase III trial-AkniPro 2

Christian Scheller, Christian Strauss, Sandra Leisz, Pia Hänel, Ariane Klemm, Simone Kowoll, Iris Böselt, Torsten Rahne, Andreas Wienke
PMID: 34294114   DOI: 10.1186/s13063-021-05417-z

Abstract

A previously performed phase III trial on 112 subjects investigating prophylactic nimodipine treatment in vestibular schwannoma (VS) surgery showed no clear beneficial effects on preservation of facial and cochlear nerve functions, though it should be considered that protection of facial nerve function was the primary outcome. However, the risk for postoperative hearing loss was halved in the nimodipine group compared to the control group (OR 0.49; 95% CI 0.18-1.30; p = 0.15). Accordingly, this phase III extension trial investigates the efficacy and safety of prophylactic nimodipine for hearing preservation in VS surgery.
This is a randomized, multi-center, two-armed, open-label phase III trial with blinded expert review and two-stage with interim analysis. Three hundred thirty-six adults with the indication for microsurgical removal of VS (Koos I-IV) and serviceable preoperative hearing (Gardner-Robertson scale (GR) 1-3) are assigned to either the therapy (intravenous nimodipine 1-2 mg/h from the day before surgery until the fifth postoperative day and standard of care) or the control group (surgery only and standard of care). The primary endpoint of the trial is postoperative cochlear nerve function measured before discharge according to GR 1-3 versus GR 4-5 (binary). Hearing function will be determined by pre- and postoperative audiometry with speech discrimination, which will be evaluated by a blinded expert reviewer. Furthermore, patient-reported outcomes using standardized questionnaires will be analyzed.
Prophylactic parenteral nimodipine treatment may have a positive effect on hearing preservation in VS surgery and would improve patient's quality of life. Further secondary analyses are planned. Except for dose-depending hypotension, nimodipine is known as a safe drug. In the future, prophylactic nimodipine treatment may be recommended as a routine medication in VS surgery. VS can be considered as an ideal model for clinical evaluation of neuroprotection, since hearing outcome can be classified by well-recognized criteria. The beneficial effect of nimodipine may be transferable to other surgical procedures with nerves at risk and may have impact on basic research.
EudraCT 2019-002317-19, DRKS00019107 . 8th May 2020.


[Continuous intra arterial nimodipine for vasospasm secondary to subarachnoid hemorrhage. Report of one case]

Tomás Regueira, Andrés Reccius, Héctor Ducci, Fabián Torres, Leonardo Soto, Jorge Cordovez, Marcelo Galvez, Luis Contreras, Francisco Mena
PMID: 33625457   DOI: 10.4067/s0034-98872019000901210

Abstract

We report a 39-year-old male with an aneurysmal subarachnoid hemorrhage without hydrocephalus, in whom a right choroidal aneurysm was early excluded by endovascular coil insertion. Intracranial pressure (PIC) and cerebral oxygenation (PtiO2) sensors for neuromonitoring were installed due to a persistent comatose state. From the 3rd day, neuromonitoring became altered. CT angiography and cerebral angiography showed severe proximal and distal vasospasm (VE) of the middle (ACM) and anterior (ACA) right cerebral arteries. VE was treated with angioplasty and intravenous nimodipine. Forty eight hours later, despite hemodynamic maximization, neuromonitoring became altered again, mainly explained by a decrease in PtiO2 below 15 mmHg. A severe VE in ACM and right ACA was confirmed by angiography. Given the presence of an early and recurrent VE, which was associated with a decrease in cerebral oxygenation, internal carotid micro-catheters for continuous nimodipine infusion were installed. This therapy maintained a normal neuromonitoring for 15 days. During this period, attempts were done to decrease or discontinue the infusion, but the patient presented parallel falls of cerebral oxygenation or decreased cerebral perfusion observed with perfusion CT, interpreted as persistent VE. Finally, the infusion was stopped at day 15 without significant complication. We conclude that intra-arterial nimodipine continuous infusion in refractory VE can be useful and safe in selected patients. Multimodal neuromonitoring is essential.


Reversible cerebral vasoconstriction syndrome (RCVS) caused by over-the-counter calcium supplement ingestion

Adam Ross Schertz, Anand Karthik Sarma, Sudhir Datar, Peter John Miller
PMID: 33509852   DOI: 10.1136/bcr-2019-233877

Abstract

A 59-year-old woman was found unresponsive at home. Initial neurologic examination revealed aphasia and right-sided weakness. Laboratory results demonstrated a serum calcium level of 17.3 mg/dL (corrected serum calcium for albumin concentration was 16.8 mg/dL). Extensive workup for intrinsic aetiology of hypercalcemia was unrevealing. Further discussion with family members and investigation of the patient's home for over-the-counter medications and herbal supplements revealed chronic ingestion of calcium carbonate tablets. CT angiogram of the brain revealed multifocal intracranial vascular segmental narrowing, which resolved on a follow-up cerebral angiogram done 2 days later. These findings were consistent with reversible cerebral vasoconstriction syndrome.Appropriate blood pressure control with parenteral agents, calcium channel blockade with nimodipine and supportive care therapies resulted in significant improvement in neurologic status. By discharge, patient had near-complete resolution of neurologic symptoms.


Clinical efficacy of mouse nerve growth factor plus nimodipine in neonatal intracranial hemorrhage and its effect on plasma PAF, CNP, MMP-2, and neurological function

L-N Pei, X-H Liu, H Zhang, J Zhu, Z Gao, M-Z Bi
PMID: 33506910   DOI: 10.26355/eurrev_202101_24387

Abstract

To investigate the clinical efficacy of combination of mouse nerve growth factor (NGF) and nimodipine in the treatment of neonatal intracranial hemorrhage (NICH) and its effect on plasma platelet-activating factor (PAF), C-type natriuretic peptide (CNP), matrix metalloproteinase-2 (MMP-2), and neurological function.
A total of 90 infants with severe ICH admitted to our hospital from December 2016 to December 2018 were enrolled for retrospective study. According to different treatment schemes, they were assigned into 2 groups: group A (n=40) treated with mouse NGF plus nimodipine; group B (n=50) treated with nimodipine. The recovery time, serum indexes (PAF, MMP-2, CNP), neurological function (neonatal behavioral neurological assessment (NBNA) score), complications, and total effective rate of patients were recorded, and the satisfaction degree of family members was statistically analyzed.
Patients in group A showed shorter recovery time, down-regulated PAF and MMP-2, evidently up-regulated CNP, and significantly increased NBNA score after one/two weeks of treatment, as well as fewer complications, higher total effective rate and higher satisfaction of family members.
To sum up, the combination of mouse NGF and nimodipine achieves good clinical efficacy in NICH, which down-regulates plasma PAF and MMP-2, up-regulates CNP, and improves neurological function. Therefore, it is suitable for clinical promotion.


Stereotactic cisternal lavage in patients with aneurysmal subarachnoid hemorrhage with urokinase and nimodipine for the prevention of secondary brain injury (SPLASH): study protocol for a randomized controlled trial

Roland Roelz, Fabian Schubach, Volker A Coenen, Carolin Jenkner, Christian Scheiwe, Jürgen Grauvogel, Wolf-Dirk Niesen, Horst Urbach, Christian Taschner, Jochen Seufert, Jürgen Kätzler, Jürgen Beck, Peter C Reinacher
PMID: 33858493   DOI: 10.1186/s13063-021-05208-6

Abstract

Delayed cerebral infarction (DCI) is a major cause of death and poor neurological outcome in patients with aneurysmal subarachnoid hemorrhage (aSAH). Direct intrathecal therapies with fibrinolytic and spasmolytic drugs have appeared promising in clinical trials. However, access to the subarachnoid space for intrathecal drug administration is an unsolved problem so far, especially in patients with endovascular aneurysm securing. We investigate a therapy protocol based on stereotactic catheter ventriculocisternostomy (STX-VCS), a new approach to overcome this problem. The primary objective of this study is to assess whether cisternal lavage with urokinase, nimodipine, and Ringer's solution administered via a stereotactically implanted catheter into the basal cisterns (= investigational treatment (IT)) is safe and improves neurological outcome in patients with aSAH.
This is a randomized, controlled, parallel-group, open-label phase II trial. Fifty-four patients with severe aSAH (WFNS grade ≥ 3) will be enrolled at one academic tertiary care center in Southern Germany. Patients will be randomized at a ratio of 1:1 to receive either standard of care only or standard of care plus the IT. The primary endpoint is the proportion of subjects with a favorable outcome on the Modified Rankin Scale (defined as mRS 0-3) at 6 months after aSAH. Further clinical and surrogate outcome parameters are defined as secondary endpoints.
New approaches for the prevention and therapy of secondary brain injury in patients with aSAH are urgently needed. We propose this RCT to assess the clinical safety and efficacy of a novel therapy protocol for intrathecal administration of urokinase, nimodipine, and Ringer's solution.
Deutsches Register Klinischer Studien (German Clinical Trials Register), DRKS00015645 . Registered on 8 May 2019.


Vasorelaxing cell permeant phosphopeptide mimetics for subarachnoid hemorrhage

Peter J Morone, Wei Yan, Jamie Adcock, Padmini Komalavilas, J Mocco, Reid C Thompson, Colleen Brophy, Joyce Cheung-Flynn
PMID: 33737008   DOI: 10.1016/j.ejphar.2021.174038

Abstract

Subarachnoid hemorrhage (SAH) due to rupture of an intracranial aneurysm leads to vasospasm resulting in delayed cerebral ischemia. Therapeutic options are currently limited to hemodynamic optimization and nimodipine, which have marginal clinical efficacy. Nitric oxide (NO) modulates cerebral blood flow through activation of the cGMP-Protein Kinase G (PKG) pathway. Our hypothesis is that SAH results in downregulation of signaling components in the NO-PKG pathway which could explain why treatments for vasospasm targeting this pathway lack efficacy and that treatment with a cell permeant phosphopeptide mimetic of downstream effector prevents delayed vasospasm after SAH. Using a rat endovascular perforation model, reduced levels of NO-PKG pathway molecules were confirmed. Additionally, it was determined that expression and phosphorylation of a PKG substrate: Vasodilator-stimulated phosphoprotein (VASP) was downregulated. A family of cell permeant phosphomimetic of VASP (VP) was wasdesigned and shown to have vasorelaxing property that is synergistic with nimodipine in intact vascular tissuesex vivo. Hence, treatment targeting the downstream effector of the NO signaling pathway, VASP, may bypass receptors and signaling elements leading to vasorelaxation and that treatment with VP can be explored as a therapeutic strategy for SAH induced vasospasm and ameliorate neurological deficits.


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